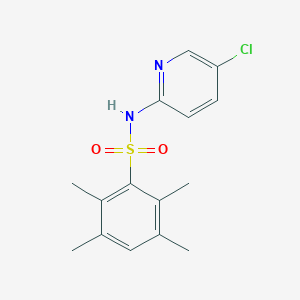
2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide (DEET) is a widely used insect repellent that was first introduced in 1957. It is a colorless, oily liquid with a faint odor and is the most effective insect repellent available in the market. DEET is used to prevent mosquito and tick bites, which can cause various diseases such as malaria, dengue fever, and Lyme disease.
Mecanismo De Acción
The exact mechanism of action of 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide is not fully understood. It is believed that 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide works by interfering with the insects' ability to detect human scent. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide may also block the insects' olfactory receptors, which are responsible for detecting human scent.
Biochemical and Physiological Effects:
2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide has been found to have a low toxicity profile in humans. It is rapidly absorbed through the skin and excreted in the urine. However, 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide can cause skin irritation, especially in individuals with sensitive skin. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide can also cause eye irritation and may be harmful if ingested. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide should not be used on infants younger than 2 months of age.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide is a widely used insect repellent and has been extensively studied for its insect-repelling properties. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide is effective against a wide range of insects and is the most effective insect repellent available in the market. However, 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide has some limitations for use in lab experiments. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide can cause skin irritation and may be harmful if ingested. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide should be used with caution in experiments involving animals.
Direcciones Futuras
There are several future directions for research on 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide. One area of research is the development of new insect repellents that are more effective and have a lower toxicity profile than 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide. Another area of research is the use of 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide in the control of insect-borne diseases. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide may also have potential applications in the field of agriculture, where it could be used to control insect pests that damage crops. Further research is needed to fully understand the mechanism of action of 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide and its potential applications.
Métodos De Síntesis
2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide can be synthesized by the reaction of 3-methylbenzenesulfonyl chloride with ethylamine and 2,4-dichlorobenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified by distillation and recrystallization.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide has been extensively studied for its insect-repelling properties. It has been found to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide works by interfering with the insects' ability to detect human scent, making them less likely to bite. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide has also been studied for its potential use in the control of insect-borne diseases.
Propiedades
Nombre del producto |
2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C9H11Cl2NO2S |
Peso molecular |
268.16 g/mol |
Nombre IUPAC |
2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-3-12-15(13,14)8-5-4-7(10)6(2)9(8)11/h4-5,12H,3H2,1-2H3 |
Clave InChI |
UKXRZJQBNABOCV-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)C)Cl |
SMILES canónico |
CCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine](/img/structure/B226173.png)







![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-4-methylbenzenesulfonamide](/img/structure/B226254.png)